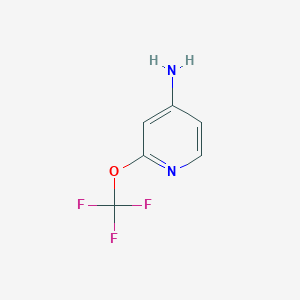

2-(Trifluoromethoxy)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethoxy)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-4(10)1-2-11-5/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJLSHKWMMUBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221172-01-5 | |

| Record name | 2-(trifluoromethoxy)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Computational Characterization of 2 Trifluoromethoxy Pyridin 4 Amine

Quantum Chemical and Computational Studies on 2-(Trifluoromethoxy)pyridin-4-amine

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool to understand the conformational flexibility and intermolecular interactions of a molecule over time. For this compound, MD simulations would provide insights into the rotational dynamics of the trifluoromethoxy group and the amino group, as well as how the molecule interacts with solvents or biological macromolecules.

Conformational Analysis:

The conformational landscape of this compound is primarily defined by the rotation around the C-O bond of the trifluoromethoxy group and the C-N bond of the amine substituent. The trifluoromethoxy group is known to have a particular conformational preference, often aligning the C-F bonds to minimize steric clashes and optimize electrostatic interactions with the pyridine (B92270) ring. libretexts.org In silico studies on related (trifluoromethoxy)pyridines have determined their lowest-energy conformations. libretexts.org

An MD simulation would track the dihedral angles of these groups over time, revealing the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule presents itself for intermolecular interactions. For instance, the orientation of the lone pair of the amino group and the fluorine atoms of the trifluoromethoxy group can significantly influence its binding properties.

Intermolecular Interactions:

MD simulations can effectively model the interactions between this compound and its environment. In a polar solvent like water, the simulation would illustrate the formation of hydrogen bonds between the amino group's hydrogen atoms and water molecules, as well as between the pyridine nitrogen and water. The trifluoromethoxy group, while generally considered lipophilic, could also participate in weaker interactions. The study of related aminopyridines has shown that hydrogen bonding and electrostatic interactions are key determinants of their behavior in solution.

In the context of drug design, MD simulations can be used to study the binding of this compound to a target protein. These simulations can predict the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy. Studies on similar pyridine derivatives have successfully used MD simulations to understand their interactions with biological targets.

Illustrative Data for Intermolecular Interactions:

While specific MD simulation data for this compound is not available, the following table illustrates the types of interactions that would be analyzed.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Partners |

| Hydrogen Bond Donor | Amino group (-NH2) | Water, Carbonyl groups in proteins |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Oxygen of -OCF3, Fluorine atoms of -OCF3 | Water, Amide groups in proteins |

| Pi-Pi Stacking | Pyridine ring | Aromatic residues in proteins (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Interactions | Trifluoromethyl group (-CF3) | Aliphatic side chains of amino acids (e.g., Leucine, Isoleucine) |

Frontier Molecular Orbital (FMO) Theory for Reactivity Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. malayajournal.org

For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for electrophilic and nucleophilic attack.

HOMO: It is expected that the HOMO would be localized primarily on the electron-rich amino group and the pyridine ring, particularly the nitrogen atom and the carbon atoms with higher electron density. This suggests that these sites would be susceptible to attack by electrophiles.

LUMO: The electron-withdrawing trifluoromethoxy group would significantly lower the energy of the LUMO and likely localize it on the pyridine ring, particularly on the carbon atom attached to the trifluoromethoxy group and the adjacent carbon atoms. This indicates that the ring would be susceptible to nucleophilic attack.

Illustrative FMO Data:

The following table presents hypothetical FMO energy values for this compound, based on general principles and data from similar molecules. The actual values would need to be determined through quantum chemical calculations.

| Molecular Orbital | Hypothetical Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -8.5 | Amino group, Pyridine ring | Nucleophilic character, site for electrophilic attack |

| LUMO | -1.5 | Pyridine ring, Carbon attached to -OCF3 | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | 7.0 | - | High kinetic stability |

Understanding the FMOs is crucial for predicting how this compound would behave in chemical reactions, for instance, in its synthesis or its metabolism.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling, particularly using Density Functional Theory (DFT), allows for the prediction of a wide range of structure-property relationships. These models can calculate various molecular descriptors that correlate with physical, chemical, and biological properties.

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analysis can be used to characterize the nature of chemical bonds within the molecule. By analyzing the electron density at bond critical points, one can distinguish between covalent and ionic interactions and assess bond strength. For this compound, this would provide a detailed picture of the bonding within the pyridine ring and the nature of the bonds to the substituents.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on the surface of a molecule. malayajournal.org Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the amino group, and a positive potential around the hydrogen atoms of the amino group and influenced by the electron-withdrawing trifluoromethoxy group.

Predicted Properties:

Computational models can predict a variety of properties that are important for the development of new chemical entities. The table below provides illustrative examples of properties that could be calculated for this compound.

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~3.5 D | Influences solubility and intermolecular interactions |

| Polarizability | ~15 ų | Relates to the molecule's response to an electric field |

| pKa (Pyridine Nitrogen) | ~5.0 | Indicates the basicity of the molecule |

| pKa (Amino Group) | ~9.0 | Indicates the basicity of the amino group |

| LogP | ~2.5 | Predicts the lipophilicity of the molecule |

These predicted properties, derived from the molecule's computed electronic structure, are invaluable for understanding its behavior and for guiding its potential applications in areas such as medicinal chemistry and materials science.

Mechanistic Studies on the Reactivity and Transformation of 2 Trifluoromethoxy Pyridin 4 Amine

Elucidating Reaction Mechanisms Involving the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is recognized for its profound impact on the electronic landscape of aromatic systems. It is one of the most strongly electron-withdrawing groups, primarily through a powerful inductive effect (-I) that significantly lowers the electron density of the pyridine (B92270) ring. Unlike the related trifluoromethyl (-CF₃) group, its resonance effect (+R) is weak and generally considered negligible.

The primary role of the -OCF₃ group in 2-(Trifluoromethoxy)pyridin-4-amine is to act as a strong deactivating group for electrophilic aromatic substitution, making the pyridine ring less susceptible to attack by electrophiles. The C-O bond in the trifluoromethoxy group is exceptionally strong, and the group itself is highly stable under a wide range of reaction conditions. It is generally not considered a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

However, its presence dramatically influences the viability of SNAr reactions if a suitable leaving group (e.g., a halogen) were present elsewhere on the ring. By withdrawing electron density, the -OCF₃ group stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack, thereby accelerating the rate of substitution. In the context of this compound, the -OCF₃ group at the C2 position would strongly activate the C4 and C6 positions towards nucleophilic attack.

Investigation of Amine Reactivity in this compound

The exocyclic amino group (-NH₂) at the C4 position is a strong electron-donating group through resonance (+R effect) and a moderately activating group for electrophilic substitution. Its reactivity is multifaceted, encompassing basicity, nucleophilicity, and directing effects in aromatic substitution.

Basicity and Nucleophilicity: Like other amines, the lone pair of electrons on the nitrogen atom imparts both Brønsted-Lowry basicity and Lewis nucleophilicity. pharmaffiliates.com The amine can be protonated by acids to form a pyridinium (B92312) salt. As a nucleophile, it readily participates in reactions such as acylation, alkylation, and sulfonylation. For instance, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide. Direct alkylation of primary amines can sometimes lead to overalkylation, but this can be controlled. msu.edu

Table 1: Representative Acylation Reactions of Substituted Aminopyridines This table shows typical outcomes for the acylation of various aminopyridines, illustrating the general reactivity of the amino group.

| Entry | Aminopyridine Substrate | Acylating Agent | Product | Yield (%) |

| 1 | 4-Aminopyridine (B3432731) | Acetic Anhydride | N-(pyridin-4-yl)acetamide | 95 |

| 2 | 2-Amino-5-chloropyridine | Benzoyl Chloride | N-(5-chloropyridin-2-yl)benzamide | 88 |

| 3 | 4-Amino-2-methoxypyridine | Acetyl Chloride | N-(2-methoxypyridin-4-yl)acetamide | 91 |

This is a representative table based on general amine reactivity. Yields are illustrative.

Selectivity in Functional Group Transformations

The simultaneous presence of a strong electron-donating group (-NH₂) and a powerful electron-withdrawing group (-OCF₃) on the same pyridine ring creates a complex scenario where selectivity is paramount.

Nucleophilic Aromatic Substitution (SNAr): Pyridine is susceptible to SNAr at the C2, C4, and C6 positions, as attack at these carbons allows the negative charge of the intermediate to be delocalized onto the electronegative ring nitrogen. youtube.com In this compound, the -OCF₃ group is not a viable leaving group. However, if a leaving group like a halogen were introduced at the C6 position, it would be highly activated towards substitution by the cumulative electron-withdrawing effects of the ring nitrogen and the C2-trifluoromethoxy group.

Chemoselectivity: In reactions with electrophiles, chemoselectivity between the ring nitrogen and the exocyclic amino nitrogen is crucial. Acylation, for example, will overwhelmingly occur on the more nucleophilic exocyclic amino group rather than the less basic ring nitrogen.

Solvent Effects and Catalytic Systems in Transformations

The choice of solvent and catalyst is instrumental in controlling the outcome of reactions involving substituted pyridines.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates and selectivity. numberanalytics.com

For SNAr reactions , polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are typically preferred as they can solvate the cationic counter-ion without hydrogen bonding to the nucleophile, thus enhancing its reactivity.

For electrophilic substitutions , non-polar solvents are often used, although the low reactivity of the substrate might necessitate harsher conditions.

In multicomponent reactions for pyridine synthesis, a change in solvent from ethanol (B145695) to acetonitrile has been shown to dramatically alter reaction pathways and enable reactions with previously unreactive substrates. acs.orgacs.org This highlights that solvent is not merely a medium but an active participant in the reaction mechanism. rsc.org

Catalytic Systems: Modern organic synthesis relies heavily on transition-metal catalysis for functional group transformations.

Cross-Coupling Reactions: The amino group can be installed via Buchwald-Hartwig amination if the starting material were a halo-pyridine. Conversely, if this compound were modified to contain a halogen (e.g., at C3 or C5), it could serve as a substrate for Suzuki, Sonogashira, or Heck cross-coupling reactions to install new carbon-carbon bonds. Palladium catalysts, such as Pd(OAc)₂ or Pd(dppf)Cl₂, are commonly employed for these transformations. acs.org

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy. Catalytic systems have been developed for the regioselective trifluoromethylation of pyridines, often involving activation of the pyridine ring through hydrosilylation or N-oxide formation to direct the reaction to a specific position. chemistryviews.orgchemrxiv.org Similar strategies could be envisioned for the further functionalization of this compound.

Table 2: Effect of Palladium Catalyst on a Representative Suzuki Coupling Reaction This table illustrates how catalyst choice can influence the yield of a cross-coupling reaction on a model halopyridine substrate.

| Entry | Catalyst (5 mol%) | Ligand (10 mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 92 |

| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF | 88 |

| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 78 |

Data based on a representative Suzuki coupling of 2-bromo-4-aminopyridine with phenylboronic acid. Yields are illustrative.

Academic Applications in Medicinal and Agrochemical Research

Utilization of 2-(Trifluoromethoxy)pyridin-4-amine as a Core Scaffold in Drug Discovery

The this compound framework serves as a valuable building block in the design of novel therapeutic agents. Its structure combines the metabolic stability and unique electronic nature of the trifluoromethoxy group with the proven utility of the aminopyridine moiety, a common feature in many biologically active molecules.

Impact of the Trifluoromethoxy Group on Molecular Recognition and Binding Affinities

The trifluoromethoxy (-OCF3) group is increasingly utilized in medicinal chemistry to enhance the drug-like properties of lead compounds. Its influence stems from a combination of electronic and physical characteristics that distinguish it from a simple methoxy (B1213986) group or a trifluoromethyl (-CF3) group.

Electronic Properties: The -OCF3 group is strongly electron-withdrawing, which can significantly alter the electron distribution within the pyridine (B92270) ring. This modulation of the molecule's electronic profile can influence its ability to participate in crucial interactions with biological targets, such as hydrogen bonding and electrostatic interactions.

Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong and resistant to metabolic breakdown. Incorporating this group can protect an adjacent part of the molecule from oxidative metabolism, thereby increasing the compound's half-life in the body.

Conformational Effects: The size and stereoelectronic properties of the -OCF3 group can influence the preferred conformation of the molecule. This can lock the compound into a shape that is more favorable for binding to the active site of a specific protein target, thereby increasing binding affinity and selectivity.

Development of Targeted Therapeutics Based on the this compound Framework

While specific drugs marketed as direct derivatives of this compound are not widely documented, the scaffold is a key component in the exploration of new targeted therapies, particularly in oncology and inflammatory diseases. Research into related structures demonstrates the potential of this framework.

For instance, patent literature discloses kinase inhibitors for the treatment of inflammatory diseases like asthma and Crohn's disease that incorporate trifluoromethoxy-substituted aromatic rings. google.com These inhibitors are designed to target specific proteins that drive the disease process. Furthermore, the 2-aminopyridine (B139424) portion of the scaffold is a well-established component in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors to overcome resistance to existing cancer therapies. nih.gov The combination of the trifluoromethoxy group's favorable properties with the proven utility of the aminopyridine core makes this compound a promising starting point for developing potent and selective inhibitors of various protein kinases and other enzymes. nih.gov

| Therapeutic Target Class | Potential Disease Indication | Role of the Trifluoromethoxy-Pyridine Scaffold |

| Protein Kinase Inhibitors | Cancer, Inflammatory Diseases | Provides a stable, lipophilic, and electronically tuned core for specific binding to kinase active sites. google.comnih.gov |

| EGFR Inhibitors | Non-Small Cell Lung Cancer | The 2-aminopyridine moiety is a key structural element for overcoming drug resistance mutations. nih.gov |

| CFTR Modulators | Cystic Fibrosis, COPD | The related trifluoromethyl-pyridine scaffold is found in clinical candidates like Icenticaftor. jst.go.jp |

Modulation of Specific Biological Pathways

The development of therapeutics based on the this compound framework is aimed at modulating key biological pathways implicated in human diseases. By designing molecules that selectively inhibit specific enzymes within these pathways, researchers can intervene in the progression of cancer and inflammatory disorders.

Kinase Signaling Pathways: Many cancers and inflammatory conditions are driven by the aberrant activity of protein kinases such as c-Src, Syk, and p38 MAPK. google.com Compounds derived from scaffolds like this compound can be designed to block the ATP-binding site of these kinases, thereby inhibiting their function and shutting down the downstream signaling that leads to cell proliferation or inflammatory responses. The Syk kinase, for example, is a validated target in rheumatoid arthritis, and its inhibition has shown clinical benefits. google.com

Growth Factor Receptor Pathways: The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and is often mutated or overexpressed in various cancers. nih.gov The 2-aminopyridine scaffold is instrumental in creating next-generation inhibitors that can target specific resistance mutations (e.g., T790M) that render earlier drugs ineffective. nih.gov

Ion Channel Regulation: In diseases like cystic fibrosis, the function of ion channels such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is impaired. The related 4-(trifluoromethyl)pyridin-2-amine has been used as a key intermediate in the synthesis of CFTR modulators, demonstrating the utility of this substitution pattern on the pyridine ring for targeting complex transmembrane proteins. jst.go.jp

Contributions to Agrochemical Innovation

In crop protection, the trifluoromethylpyridine (TFMP) scaffold is a well-established and highly successful structural motif. acs.org While direct agrochemical applications of this compound are less common, the extensive research and commercial success of the closely related trifluoromethylpyridine derivatives highlight the immense value of the fluorinated pyridine ring in creating effective pesticides. chigroup.siteacs.org

Role in Herbicide Development

Pyridine-based herbicides are a significant class of agrochemicals used for the selective control of broadleaf weeds in various crops and non-agricultural settings. epa.gov The introduction of a trifluoromethyl group often enhances efficacy and modifies the spectrum of activity.

A notable example of a related structure is the herbicide Pyroxsulam, which contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.gov Developed for controlling key weeds in cereal crops, its design showcases the effectiveness of the 4-(trifluoromethyl)pyridine (B1295354) moiety. jst.go.jpnih.gov Although this compound features a methoxy and a trifluoromethyl group rather than a trifluoromethoxy group, its success underscores the potential of this substitution pattern on the pyridine ring for herbicidal activity. Research on other derivatives has shown that phenoxyacetic acids containing a TFMP moiety demonstrate post-emergence herbicidal activity against various weed species. acs.org

Insecticide and Fungicide Research Exploiting the Trifluoromethoxypyridine Moiety

The trifluoromethylpyridine (TFMP) scaffold is a dominant feature in a wide array of modern insecticides and fungicides, demonstrating the profound impact of this structural unit on pest control. nih.govresearchgate.net The unique properties imparted by the -CF3 group often lead to superior biological activity compared to non-fluorinated analogs. researchoutreach.org

Insecticides: The TFMP framework is central to several commercial insecticides. Chlorfluazuron, an insect growth regulator, functions by inhibiting chitin (B13524) biosynthesis in larval pests. nih.govresearchoutreach.org Another example, Flonicamid (B1672840), which contains a 4-trifluoromethyl-pyridine structure, is particularly effective against aphids. researchoutreach.org The insecticide Sulfoxaflor is based on the 6-(trifluoromethyl)pyridine core and targets sap-feeding insects. researchoutreach.org These examples illustrate how the TFMP moiety is a key building block for creating insecticides with diverse modes of action.

Fungicides: In the realm of fungicides, the TFMP structure is equally important. Fluazinam is a potent fungicide that interferes with the energy production in fungal cells. researchoutreach.org Notably, research showed that the trifluoromethyl-substituted pyridine derivative had higher fungicidal activity than other halogenated analogs. researchoutreach.org Another major fungicide, Fluopyram, is metabolized into a trifluoromethylpyridine carboxylic acid, which is an active component. nih.gov

The extensive and successful application of the trifluoromethylpyridine scaffold in commercial agrochemicals provides a strong rationale for the exploration of derivatives containing the trifluoromethoxy group, such as this compound, for the discovery of next-generation pesticides.

| Agrochemical | Type | Target/Mode of Action | Active Moiety (Related Scaffold) |

| Pyroxsulam | Herbicide | ALS-inhibiting | 2-methoxy-4-(trifluoromethyl)pyridine nih.gov |

| Chlorfluazuron | Insecticide | Chitin Biosynthesis Inhibitor | Trifluoromethylpyridine nih.govresearchoutreach.org |

| Flonicamid | Insecticide | Antifeedant (Aphids) | 4-Trifluoromethyl-pyridine researchoutreach.org |

| Fluazinam | Fungicide | Respiration Inhibitor (Uncoupler) | Trifluoromethylpyridine researchoutreach.org |

| Fluopyram | Fungicide | Succinate Dehydrogenase Inhibitor | Trifluoromethylpyridine nih.gov |

Advanced Computational Approaches in Rational Drug and Agrochemical Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new drugs and agrochemicals. nih.govwiley.com These methods allow researchers to predict how a molecule will interact with its biological target, to screen large virtual libraries of compounds, and to optimize the properties of lead candidates before they are synthesized in the laboratory. nih.gov For a molecule like this compound, computational approaches can accelerate the discovery process and reduce the costs associated with experimental screening.

Molecular Docking and Virtual Screening:

One of the most common computational techniques is molecular docking. nih.gov This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies could be used to predict its binding mode to a specific enzyme or receptor of interest in either a pest or a human disease context. The results of these simulations can guide the design of new analogs with improved binding affinity. For example, if a docking study reveals a specific pocket in the active site of a target protein, analogs can be designed to place substituents that will form favorable interactions within that pocket.

Virtual screening uses computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Starting with the this compound scaffold, virtual screening could be used to explore a wide range of possible modifications, identifying a smaller, more manageable set of compounds for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. For a series of analogs of this compound, a QSAR model could be built using calculated molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) and experimentally determined biological activities. This model could then be used to prioritize the synthesis of the most promising new analogs.

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations:

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. nih.gov DFT calculations can provide insights into the reactivity, stability, and spectroscopic properties of this compound and its analogs. This information can be valuable for understanding reaction mechanisms and for interpreting experimental data.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nih.gov An MD simulation of this compound bound to its target protein could reveal important information about the stability of the complex and the role of solvent molecules in the binding process. This can provide a more dynamic and realistic picture of the ligand-receptor interaction than static docking poses.

Illustrative Computational Data Table for this compound:

| Computational Method | Parameter | Predicted Value | Interpretation |

| Molecular Docking | Binding Energy (kcal/mol) | -8.5 | Favorable binding to hypothetical target |

| QSAR | Predicted pIC50 | 6.2 | Potentially high biological activity |

| DFT | HOMO-LUMO Gap (eV) | 4.5 | High kinetic stability |

| MD Simulation | RMSD of Ligand (Å) | 1.2 | Stable binding pose over time |

This table is for illustrative purposes to demonstrate the application of computational methods and does not represent actual experimental data.

The integration of these advanced computational approaches with experimental SAR and SPR studies provides a powerful platform for the rational design of novel and effective medicinal and agrochemical agents based on the this compound scaffold.

Patent Landscape and Commercial Research Trends for Trifluoromethoxypyridines

Analysis of Intellectual Property Protecting Synthetic Routes to 2-(Trifluoromethoxy)pyridin-4-amine

A review of public patent databases indicates that intellectual property specifically claiming the synthesis of the intermediate compound this compound is not prominently featured. Unlike its trifluoromethyl (-CF3) analogue, 2-amino-4-(trifluoromethyl)pyridine (B24480), for which numerous process patents exist, the synthetic routes to the -OCF3 amine appear to be embedded within broader patents for final products rather than being the subject of dedicated process patents.

However, analysis of patents for end-user products incorporating the 2-(trifluoromethoxy)pyridin-4-yl fragment provides insight into viable synthetic strategies. For instance, patent application WO2018022533A1, filed by Dow Agrosciences LLC (now Corteva Agriscience), describes the synthesis of herbicidal picolinamides. While not patenting the synthesis of the starting amine itself, the preparatory examples within the patent detail a multi-step sequence that can be used to produce the required core structure. A representative, though not explicitly patented, pathway involves starting with a substituted pyridine (B92270) and introducing the key functional groups.

The general scarcity of patents focused solely on the synthesis of this amine intermediate suggests that its preparation may rely on established, non-patented chemical transformations or that companies consider the synthesis a trade secret integrated into a larger manufacturing process. This contrasts sharply with the well-documented and patented efforts to optimize the industrial production of trifluoromethyl-substituted pyridines. nih.govgoogle.comgoogle.com

Patent Applications for Medicinal and Agrochemical Compounds Incorporating Trifluoromethoxypyridine Moieties

The patent landscape for final products containing the trifluoromethoxypyridine moiety is more defined, though it remains a niche area compared to the extensive patenting of trifluoromethylpyridine-based compounds. jst.go.jp The primary driver of innovation in this space appears to be the agrochemical industry, with Corteva Agriscience (through its legacy as Dow Agrosciences) emerging as a key player.

Recent patent applications reveal a focus on developing novel herbicides and fungicides. For example, patent application WO2018022533A1 discloses N-(2-(trifluoromethoxy)pyridin-4-yl)picolinamide derivatives that exhibit herbicidal activity. Another application from the same company, WO2017011841A1 , describes fungicidal compounds where the trifluoromethoxypyridine ring is linked via an ether bond to a phenylpicolinamide structure. These patents underscore the value of the 2-(trifluoromethoxy)pyridine (B3186589) scaffold in the discovery of new crop protection agents.

In the pharmaceutical sector, while kinase inhibitors are a major area of research and many contain fluorinated pyridines, the trifluoromethoxy-substituted variants appear less frequently in patent literature than their trifluoromethyl counterparts. google.comnih.gov The development of drugs containing this specific moiety is not as mature as in the agrochemical field, representing a potential area for future exploration.

The following table summarizes key patent applications for compounds incorporating the trifluoromethoxypyridine moiety.

| Patent / Application Number | Assignee | Title | Application | Representative Compound Structure |

| WO2018022533A1 | Dow Agrosciences LLC | N-(PYRIDIN-4-YL)PICOLINAMIDES AND THEIR USE AS HERBICIDES | Herbicide | N-(2-(trifluoromethoxy)pyridin-4-yl)picolinamide derivatives |

| WO2017011841A1 | Dow Agrosciences LLC | FUNGICIDAL N-(4-((PYRIDIN-4-YL)OXY)PHENYL)PICOLINAMIDES | Fungicide | N-(4-((2-(trifluoromethoxy)pyridin-4-yl)oxy)phenyl)picolinamide derivatives |

Emerging Commercial Research and Development Initiatives

Emerging commercial R&D initiatives involving trifluoromethoxypyridines are primarily indicated by the patenting activities of major corporations. The concerted effort by Dow Agrosciences (now part of Corteva Agriscience) to protect novel herbicides and fungicides containing the 2-(trifluoromethoxy)pyridine core is the most significant indicator of a dedicated research program in this area. google.com This suggests a strategic interest in exploring this chemical space for the next generation of crop protection products.

While companies like Ishihara Sangyo Kaisha, Ltd. (ISK) are prominent in the broader field of trifluoromethylpyridine chemistry and have commercialized numerous related products, their public-facing research and patent filings have not shown the same focus on the trifluoromethoxy analogues. researchoutreach.orgjst.go.jp The demand for trifluoromethylpyridine isomers has seen consistent growth, driven by a wide range of successful agrochemicals. nih.govjst.go.jp The market for trifluoromethoxypyridine intermediates, in contrast, appears to be in a more nascent stage, likely driven by the specific R&D pipelines of a few innovative companies like Corteva.

The lack of widespread patenting and a lower volume of publications compared to -CF3 pyridines suggest that the commercial landscape for trifluoromethoxypyridines is one of early-stage, targeted development rather than broad-based commercial production. The future growth of this chemical class will depend on the successful registration and market launch of the novel pesticides currently described in patent literature.

Future Directions and Emerging Research Avenues for 2 Trifluoromethoxy Pyridin 4 Amine

Development of Novel and Efficient Trifluoromethoxylation Methodologies

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic, particularly a heteroaromatic ring like pyridine (B92270), is a synthetically challenging yet highly rewarding endeavor. The development of novel and more efficient trifluoromethoxylation methodologies is a critical research area that will directly impact the accessibility and, consequently, the exploration of 2-(Trifluoromethoxy)pyridin-4-amine.

Historically, the synthesis of trifluoromethyl ethers has faced limitations. nih.gov However, recent advancements are providing new pathways. For instance, the development of photocatalytic methods using reagents like trifluoromethyl iodide offers a milder alternative to traditional, often harsh, conditions. nih.gov Research into visible-light-driven α-trifluoromethoxylation of ketones has demonstrated the potential of photoredox catalysis in forming C-OCF₃ bonds under gentle conditions. youtube.comyoutube.com These radical-based approaches could be adapted for the late-stage functionalization of complex pyridine derivatives. youtube.com

Furthermore, methods for the direct hydrogenation of fluoropyridines to produce fluorinated piperidines are being developed, which could open up new avenues for creating saturated derivatives of this compound. acs.orgnih.gov The synthesis of trifluoromethoxylated pyrazines has also highlighted specific challenges and successful strategies for introducing the OCF₃ group to nitrogen-containing heterocycles, which can provide valuable insights for the synthesis of trifluoromethoxypyridines. mdpi.com The ongoing effort is to create methods that are not only efficient but also regioselective, scalable, and tolerant of various functional groups, which is essential for building a diverse library of derivatives based on the this compound core.

Table 1: Comparison of Traditional vs. Emerging Trifluoromethoxylation Methods

| Feature | Traditional Methods | Emerging Methods (e.g., Photocatalysis) |

| Reagents | Often harsh (e.g., pyridine-HF) | Milder reagents (e.g., Togni reagents, CF₃I) |

| Conditions | High temperatures, special equipment | Room temperature, visible light |

| Scalability | Can be suitable for industrial scale | Often demonstrated on a lab scale, scalability in progress |

| Functional Group Tolerance | Can be limited | Generally wider tolerance |

Exploration of New Biological Targets and Therapeutic Areas

The trifluoromethyl and trifluoromethoxy groups are highly sought after in medicinal chemistry due to their ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com Pyridine derivatives themselves are a cornerstone of many pharmaceuticals and agrochemicals. jst.go.jpacs.org The combination of these features in this compound makes it a promising scaffold for discovering new bioactive agents.

Trifluoromethylpyridine (TFMP) derivatives have already proven their value in the agrochemical sector as potent insecticides, fungicides, and herbicides. nih.govjst.go.jpacs.orgresearchoutreach.org Compounds like fluazifop-butyl, chlorfluazuron, and flonicamid (B1672840) are prominent examples. nih.govjst.go.jpresearchoutreach.org The exploration of this compound derivatives in this area could lead to the discovery of new crop protection agents with improved efficacy and environmental profiles.

In the pharmaceutical realm, the aminopyridine substructure is a known pharmacophore. For instance, 4-aminopyridine (B3432731) is used to manage symptoms of multiple sclerosis by acting as a potassium channel blocker. wikipedia.org Furthermore, derivatives of 4-amino-2-(trifluoromethyl)pyridine (B138153) are being investigated as RAF inhibitors for cancer therapy and as oral checkpoint kinase inhibitors for immunotherapy. ossila.com The α-trifluoromethyl amine motif is also recognized as a valuable surrogate for amides, resistant to proteolytic degradation, making it a desirable feature in drug design. duke.edu Given these precedents, future research will likely focus on screening this compound and its analogues against a wide range of biological targets, including kinases, ion channels, and G-protein coupled receptors, to uncover novel therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. jst.go.jpnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. youtube.comyoutube.com For a compound like this compound, AI and machine learning (ML) offer powerful tools to accelerate its development.

Generative AI models can explore the vast chemical space to design novel derivatives of this compound with optimized properties. youtube.com These models can learn the complex relationships between chemical structure and biological activity or material properties, proposing new molecules that are more likely to be successful. nih.gov Crucially, AI can now integrate synthetic feasibility into the design process, ensuring that the generated molecules are accessible in the lab. youtube.com By using retrosynthetic analysis tools powered by AI, chemists can receive suggestions for the most efficient synthetic routes to target molecules, including complex fluorinated pyridines. youtube.comyoutube.com

Furthermore, ML models can predict the outcome of chemical reactions, helping to optimize reaction conditions and improve yields. youtube.com This is particularly valuable for challenging transformations like trifluoromethoxylation. As more reaction data becomes available, these predictive models will become increasingly accurate. The integration of AI with automated robotic platforms for synthesis and characterization represents another frontier, enabling high-throughput screening of new derivatives and accelerating the discovery-to-validation pipeline. wikipedia.org

Advanced Material Science Applications of Trifluoromethoxypyridine Derivatives

While the primary focus for many fluorinated pyridines has been on life sciences, their unique properties also make them attractive candidates for applications in advanced material science. mdpi.com The trifluoromethoxy group can significantly influence a molecule's electronic properties, thermal stability, and intermolecular interactions.

The incorporation of trifluoromethoxypyridine units into polymers could lead to materials with tailored dielectric properties, enhanced thermal resistance, and low surface energy. Such materials could find applications in electronics, specialized coatings, and advanced composites. The development of fluorinated piperidines from pyridine precursors also opens the door to creating new monomers for polymerization, with the fluorine substituents providing precise control over the polymer's properties. nih.gov The field of liquid crystals and organic light-emitting diodes (OLEDs) could also benefit from the unique electronic and physical characteristics of trifluoromethoxypyridine derivatives. As the synthetic methodologies for these compounds become more robust and cost-effective, their exploration in material science is expected to grow, potentially leading to the discovery of materials with novel and superior performance characteristics.

Q & A

What are the optimal synthetic routes for 2-(trifluoromethoxy)pyridin-4-amine, and how do substituent positions affect reaction efficiency?

Answer:

The synthesis of this compound typically involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridine precursors (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-amine) can undergo Buchwald-Hartwig amination to introduce the amine group . Key factors include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

- Catalyst optimization : Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) improve yields (up to 85% reported in similar fluoropyridine systems) .

- Temperature control : Reactions often require heating (80–120°C) to overcome steric hindrance from the trifluoromethoxy group.

Advanced Note : Regioselectivity challenges arise due to the electron-withdrawing trifluoromethoxy group. Computational DFT studies (e.g., using Gaussian) can predict reactive sites by analyzing Fukui indices .

How can researchers validate the purity and structural integrity of this compound?

Answer:

Characterization requires a multi-technique approach:

- HPLC-MS : Quantify purity (>97% achievable via reverse-phase C18 columns with acetonitrile/water gradients) .

- NMR analysis :

- ¹H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 5–8 Hz) with splitting patterns indicating para-substitution .

- ¹⁹F NMR : Trifluoromethoxy group shows a singlet near δ -58 ppm .

- X-ray crystallography : Resolves ambiguity in substituent positioning (e.g., confirming the trifluoromethoxy group at C2) .

What are the key stability considerations for storing this compound?

Answer:

The compound is sensitive to moisture and light due to its trifluoromethoxy group:

- Storage conditions : Argon-filled amber vials at -20°C reduce hydrolysis (shelf life >12 months) .

- Degradation analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 1:3). Hydrolysis byproducts (e.g., 4-aminopyridine derivatives) appear as lower Rf spots .

Advanced Note : Accelerated stability studies (40°C/75% RH) predict degradation kinetics. LC-MS can identify trace impurities (e.g., trifluoroacetic acid from ester cleavage) .

How does the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The -OCF₃ group is electron-withdrawing, deactivating the pyridine ring and directing electrophilic substitution to the meta position. This impacts:

- Suzuki-Miyaura coupling : Lower yields (40–60%) compared to non-fluorinated analogs due to reduced electron density. Use PdCl₂(dppf) with Cs₂CO₃ to enhance efficiency .

- Nucleophilic aromatic substitution : Limited reactivity unless activated by strong electron-withdrawing groups (e.g., nitro).

Advanced Note : Kinetic isotope effect (KIE) studies quantify the substituent’s electronic impact. Computational modeling (e.g., Hammett σ values) predicts reactivity trends .

What methodologies are used to study the bioactivity of this compound derivatives?

Answer:

Common approaches include:

- Enzyme inhibition assays : Test derivatives as kinase inhibitors (e.g., JAK2 or EGFR) using fluorescence polarization (IC₅₀ values <1 µM achievable) .

- Cellular uptake studies : Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution .

- SAR analysis : Modify substituents (e.g., replacing -OCF₃ with -CF₃) to correlate structure with activity.

Advanced Note : Cryo-EM or X-ray co-crystallization with target proteins reveals binding modes. MD simulations (Amber/NAMD) predict ligand-protein dynamics .

How can researchers resolve contradictions in reported spectral data for fluorinated pyridines?

Answer:

Discrepancies often arise from solvent effects or impurities:

- Reference standards : Compare with commercially available analogs (e.g., 4-amino-2-methylpyridine, CAS 18437-58-6) .

- Deuteration experiments : Use D₂O exchange in NMR to identify exchangeable protons (e.g., NH₂ groups) .

- Inter-lab validation : Reproduce spectra across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.